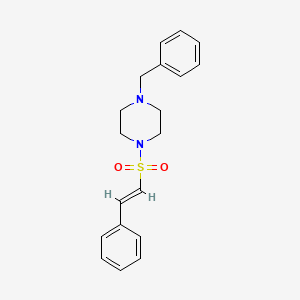

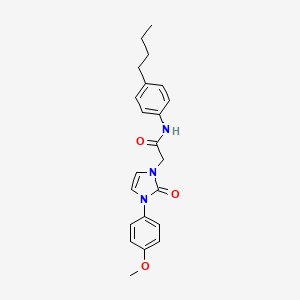

(E)-1-benzyl-4-(styrylsulfonyl)piperazine

カタログ番号 B2983076

CAS番号:

1446097-41-1

分子量: 342.46

InChIキー: MKCLLEUTXFVXRL-LFIBNONCSA-N

注意: 研究専用です。人間または獣医用ではありません。

Usually In Stock

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(E)-1-benzyl-4-(styrylsulfonyl)piperazine” is a compound that contains a piperazine moiety, which is a privileged structure frequently found in biologically active compounds . The styryl sulfonyl group is a near-perfect Michael acceptor for cysteine-specific protein bioconjugation .

Synthesis Analysis

The synthesis of piperazine derivatives has been reported to involve various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .科学的研究の応用

Cancer Research

- Inhibition of Breast Cancer Cell Proliferation : Novel 1-benzhydryl-sulfonyl-piperazine derivatives, related to (E)-1-benzyl-4-(styrylsulfonyl)piperazine, have been evaluated for their efficacy in inhibiting MDA-MB-231 human breast cancer cell proliferation. Some compounds in this series demonstrated significant inhibitory activity (Kumar et al., 2007).

Metabolism Studies

- Oxidative Metabolism : Lu AA21004, a novel antidepressant with a structural relation to (E)-1-benzyl-4-(styrylsulfonyl)piperazine, was studied for its metabolism, involving oxidation to various metabolites, catalyzed by cytochrome P450 enzymes (Hvenegaard et al., 2012).

Pharmacological Activity

- Central Pharmacological Activity : Piperazine derivatives, including (E)-1-benzyl-4-(styrylsulfonyl)piperazine, are known for their central pharmacological activities involving the monoamine pathway. They have been researched for therapeutic applications in antipsychotic, antidepressant, and anxiolytic drugs (Brito et al., 2018).

Tumor and Angiogenesis Inhibition

- Inhibition of Tumor Growth and Angiogenesis : Certain 1-benzhydryl-sulfonyl-piperazine derivatives have shown in vivo inhibition of tumor cell growth and angiogenesis in mouse models, suggesting potential therapeutic applications in cancer treatment (Kumar et al., 2008).

Antidiabetic Research

- Antidiabetic Compounds : Piperazine derivatives have been identified as potent antidiabetic agents, with some compounds showing significant efficacy in improving glucose tolerance in rat models of diabetes, mediated by an increase in insulin secretion (Le Bihan et al., 1999).

Antimicrobial and Antioxidant Activities

- Antibacterial, Antifungal, and Antioxidant : Novel piperazine derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. Some compounds exhibited significant activity against pathogenic bacterial and fungal strains, and moderate antioxidant activity (Mallesha & Mohana, 2011).

Crystal Structure Analysis

- Crystallographic Studies : Studies on the crystal structure of related 1-benzhydryl-sulfonyl-piperazine derivatives provide insights into their molecular conformations, aiding in understanding their biological activity and potential applications (Naveen et al., 2007).

HIV-1 Reverse Transcriptase Inhibitors

- HIV-1 Inhibitors : Bis(heteroaryl)piperazines, structurally related to (E)-1-benzyl-4-(styrylsulfonyl)piperazine, have been developed as a new class of non-nucleoside inhibitors of HIV-1 reverse transcriptase, with some compounds undergoing clinical evaluation (Romero et al., 1994).

特性

IUPAC Name |

1-benzyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S/c22-24(23,16-11-18-7-3-1-4-8-18)21-14-12-20(13-15-21)17-19-9-5-2-6-10-19/h1-11,16H,12-15,17H2/b16-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCLLEUTXFVXRL-LFIBNONCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-(5-chloro-2-cyanophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2982994.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2982996.png)

![2-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2982997.png)

![3-Tert-butylbicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B2982998.png)

![8-[(2-Ethylpiperidin-1-yl)methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2983004.png)

![1-[(3-Chlorophenyl)methyl]benzimidazole](/img/structure/B2983005.png)

![3-[1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2983015.png)

![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B2983016.png)